molecular formula C14H11NO3 B133755 6-Benzyloxy-2-benzoxazolinone CAS No. 158822-84-5

6-Benzyloxy-2-benzoxazolinone

Cat. No. B133755
M. Wt: 241.24 g/mol
InChI Key: JVUPJESJQYCFOB-UHFFFAOYSA-N
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Description

6-Benzyloxy-2-benzoxazolinone is a chemical compound that belongs to the benzoxazolinone class. This class of compounds has been extensively studied due to their diverse pharmacological properties, including analgesic and anti-inflammatory activities. The benzoxazolinone derivatives are synthesized through various chemical reactions and have been modified to enhance their biological activities.

Synthesis Analysis

The synthesis of benzoxazolinone derivatives often involves the reaction of appropriate benzoxazolinones with different reagents to introduce various substituents at specific positions on the benzoxazolinone ring. For instance, the synthesis of 3-(2-pyridylethyl)benzoxazolinone derivatives has been achieved by reacting vinylpyridine with benzoxazolinones . Similarly, novel series of Mannich bases of benzoxazolinones have been described, where the structures of the compounds were elucidated using spectroscopic techniques . A general method for the regioselective acylation at the 6-position of the benzoxazolinone ring has been reported, using aluminum chloride-dimethylformamide as a catalyst . Additionally, the synthesis of 6-methoxy-2-benzoxazolinone has been improved by condensation reactions .

Molecular Structure Analysis

The molecular structures of the synthesized benzoxazolinone derivatives are confirmed using various analytical techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and elemental analysis. These techniques have been instrumental in proving the chemical structures of the synthesized compounds .

Chemical Reactions Analysis

Benzoxazolinone derivatives undergo various chemical reactions to introduce different functional groups that can modulate their pharmacological properties. For example, the Mannich reaction has been used to synthesize 6-difluorobenzoyl-3-piperazinomethyl-2-benzoxazolinones . The reaction of amines with 6-(2-bromoethyl)benzoxazolinone has yielded new 6-substituted aminoalkyl analogues . These reactions are crucial for the development of new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolinone derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the benzoxazolinone ring. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. Although the provided papers do not detail these properties explicitly, they are typically characterized during the drug development process.

Relevant Case Studies

Several of the synthesized benzoxazolinone derivatives have been evaluated for their analgesic and anti-inflammatory activities. Compounds with high anti-inflammatory activity were further screened for their ability to inhibit prostaglandin E2 induced paw edema . Some derivatives have shown promising results in vivo, particularly those with specific substituents at the 6-position of the benzoxazolinone ring . The anti-nociceptive activity of certain derivatives has also been investigated, with most compounds inducing anti-nociception in animals . Additionally, some compounds have been evaluated for their psychotropic and analgesic activities , and others for their antimicrobial activities .

Scientific Research Applications

Overview of Benzoxazolinone Derivatives

Benzoxazolinone and its derivatives, including 6-Benzyloxy-2-benzoxazolinone, have been explored for a variety of activities in scientific research. These activities encompass anticonvulsant, antipyretic, analgesic, cardiotonic, antiulcer, and antimicrobial effects. A key aspect in medicinal chemistry is the selection of useful starting substances, such as acyl derivatives of benzoxazolinone, to develop central nervous-system drugs. The structure and stereochemistry of these compounds have been analyzed using various analytical techniques, contributing significantly to the field of medicinal chemistry (Candan et al., 2000).

Pharmacological Properties and Synthesis Methods

6-Acyl-2(3H)-benzoxazolones, a category that includes 6-Benzyloxy-2-benzoxazolinone, have been identified as key starting materials for the synthesis of pharmacologically active compounds. The optimal conditions for regioselective acylation at the 6-position of the benzoxazolinone ring have been established, providing a general method for the preparation of these compounds in excellent yields (Aichaoui et al., 1992).

Allelopathic Interactions and Plant Biology

In the context of plant biology, benzoxazolinone detoxification, similar to 6-Benzyloxy-2-benzoxazolinone, plays a role under sulfur deficiency conditions. This process is crucial in plant survival during allelopathic attacks and is influenced by biotic and abiotic factors, including the presence of endophytic fungi like Fusarium verticillioides (Knop et al., 2007).

Auxin Activity and Plant Growth

6-Benzyloxy-2-benzoxazolinone's structure-activity relationships with respect to auxin activity in plants have been studied. This research highlights its influence on auxin-induced growth and interaction with auxin-binding proteins. It was observed that certain derivatives inhibit auxin-induced growth, indicating a potential role in plant growth regulation (Hoshi-Sakoda et al., 1994).

Safety And Hazards

6-Benzyloxy-2-benzoxazolinone is classified as an eye irritant (Category 2) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

6-phenylmethoxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14-15-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUPJESJQYCFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584666
Record name 6-(Benzyloxy)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxy-2-benzoxazolinone

CAS RN

158822-84-5
Record name 6-(Benzyloxy)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzyloxy-2-benzoxazolinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Hoshi-Sakoda, K Usui, K Ishizuka, S Kosemura… - Phytochemistry, 1994 - Elsevier
… However, 2-benzoxazolin-one and 6-benzyloxy-2-benzoxazolinone did not inhibit auxin-induced growth. On the basis of these data, it seemed reasonable to assume that the auxin-…
Number of citations: 50 www.sciencedirect.com
M Fernández-Aparicio, A Cimmino… - Journal of agricultural …, 2013 - ACS Publications
… with an increase in the dose of 6-chloroacetyl-2-benzoxazolinone (3) and 2-benzoxazolinone (1) but not with an increase in the doses tested for 6-benzyloxy-2-benzoxazolinone (2). No …
Number of citations: 57 pubs.acs.org
A Moreno-Robles, A Cala Peralta, G Soriano… - Agriculture, 2022 - mdpi.com
Cuscuta campestris is a parasitic weed species with noxious effects in broadleaf crops worldwide. The control of Cuscuta in the majority of crops affected is limited or non-existing. We …
Number of citations: 6 www.mdpi.com

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